molecular formula C4H7BrO B2487683 (2S)-2-(bromomethyl)oxetane CAS No. 2198099-00-0

(2S)-2-(bromomethyl)oxetane

Cat. No.: B2487683
CAS No.: 2198099-00-0
M. Wt: 151.003
InChI Key: OMXAGUVERXNCSZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(bromomethyl)oxetane: is an organic compound with the molecular formula C4H7BrO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound features a four-membered oxetane ring with a bromomethyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(bromomethyl)oxetane typically involves the following steps:

    Starting Material: The synthesis often begins with the preparation of the oxetane ring. One common starting material is (S)-glycidol, which is readily available and can be converted into the desired oxetane ring.

    Ring Formation: The oxetane ring can be formed through a cyclization reaction. This involves the treatment of (S)-glycidol with a suitable base, such as sodium hydride, in the presence of a halogenating agent like bromine or N-bromosuccinimide (NBS).

    Bromomethyl Substitution: The final step involves the introduction of the bromomethyl group at the second position of the oxetane ring. This can be achieved through a substitution reaction using a brominating agent like hydrobromic acid (HBr) or NBS.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, and purification methods to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(bromomethyl)oxetane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido-oxetane, thiocyanato-oxetane, and methoxy-oxetane derivatives.

    Oxidation: Products include oxetane carboxylic acids or oxetane ketones.

    Reduction: Products include methyl-oxetane or other reduced oxetane derivatives.

Scientific Research Applications

(2S)-2-(bromomethyl)oxetane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.

    Polymer Chemistry: It can be used in the synthesis of novel polymers with unique properties.

    Material Science: The compound is explored for its potential in creating advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(bromomethyl)oxetane: The enantiomer of (2S)-2-(bromomethyl)oxetane, with similar chemical properties but different biological activities.

    (2S)-2-(chloromethyl)oxetane: Similar structure with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    (2S)-2-(hydroxymethyl)oxetane: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different chemical reactions.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of a bromomethyl group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry

Properties

IUPAC Name

(2S)-2-(bromomethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXAGUVERXNCSZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.